molecular formula C17H13FN2OS B2963580 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1797642-32-0

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide

Cat. No.: B2963580
CAS No.: 1797642-32-0
M. Wt: 312.36
InChI Key: UPYOHJFTKIJHQY-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: An anticancer drug containing a thiazole nucleus.

    Dasatinib: Another anticancer agent with a thiazole moiety.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A chemotherapeutic agent containing thiazole.

Uniqueness

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazole derivatives. Its fluorophenyl group may enhance its binding affinity to certain molecular targets, increasing its potency and efficacy .

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11(21)19-15-9-5-3-7-13(15)16-10-22-17(20-16)12-6-2-4-8-14(12)18/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYOHJFTKIJHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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